N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-3-phenyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-20(9-8-17-5-2-1-3-6-17)23-15-18-10-13-24(14-11-18)21(26)19-7-4-12-22-16-19/h1-9,12,16,18H,10-11,13-15H2,(H,23,25)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWKVAPNZCGELF-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide typically involves the following steps:
Formation of Nicotinoylpiperidine Intermediate: The reaction begins with the acylation of piperidine using nicotinic acid or its derivatives under appropriate conditions to form the nicotinoylpiperidine intermediate.
Coupling with Cinnamamide: The intermediate is then coupled with cinnamamide using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, anticancer, and antioxidant activities.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide
- N-(piperidine-4-yl)benzamide
- N-(2-arylmethylthio)phenylsulfonyl)cinnamamide
Biological Activity
N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide is a synthetic compound that integrates structural features from nicotinoyl, piperidinyl, and cinnamamide derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article synthesizes existing literature on the biological activity of this compound, highlighting key findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a piperidine ring attached to a nicotinoyl moiety and a cinnamamide group, which are known to contribute to various biological activities.
This compound exerts its biological effects through several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes such as monoamine oxidase (MAO) and cholinesterases, which are crucial in neurological functions and have implications in neurodegenerative diseases like Alzheimer's .
- Signaling Pathways : It has been suggested that this compound modulates signaling pathways related to cell growth, apoptosis, and oxidative stress .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance:
- In Vitro Studies : In studies involving various Gram-positive and Gram-negative bacteria, the compound showed efficacy against strains such as Staphylococcus aureus (including MRSA) and Escherichia coli. Its ability to inhibit biofilm formation was particularly noteworthy .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cytotoxicity Assays : Compounds similar to this compound demonstrated IC50 values below 10 µg/mL against various cancer cell lines, indicating strong cytotoxic effects .
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| 16c | <10 | A549 |
| 16d | <10 | HeLa |
| 17a | <10 | MCF7 |
| 17d | <10 | HCT116 |
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated:
- DPPH and ABTS Assays : The compound exhibited significant radical scavenging activity with IC50 values indicating its potential as an antioxidant agent .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Neuroprotective Effects : A study demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its application in neurodegenerative disease treatment .
- Combination Therapies : Research indicated that combining this compound with other therapeutic agents enhanced its efficacy against cancer cells, suggesting a synergistic effect that could be leveraged in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
